molecular formula C22H23NO3 B3035534 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide CAS No. 329777-41-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide

Cat. No.: B3035534
CAS No.: 329777-41-5
M. Wt: 349.4 g/mol
InChI Key: KTYRJNIASIXYFM-NTUHNPAUSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide is an α,β-unsaturated amide derivative featuring a benzodioxole ring and a 4-cyclohexylphenyl substituent.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c24-22(13-7-16-6-12-20-21(14-16)26-15-25-20)23-19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2,(H,23,24)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYRJNIASIXYFM-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Prop-2-enamide Moiety: This can be achieved by reacting an appropriate amine with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling of the Benzodioxole and Prop-2-enamide: The final step involves coupling the benzodioxole derivative with the prop-2-enamide moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Compounds containing benzodioxole moieties are recognized for their ability to scavenge free radicals. This property positions (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide as a candidate for developing antioxidant agents that can mitigate oxidative stress-related diseases.

Anti-inflammatory Properties

The structural features of this compound may inhibit inflammatory pathways. Preliminary studies have indicated that similar compounds can reduce inflammation markers, suggesting potential therapeutic applications in treating chronic inflammatory conditions.

Anticancer Effects

Research has shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound's unique arrangement of functional groups may enhance its efficacy against various cancer types, making it a promising candidate for anticancer drug development.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for its application in drug design. Interaction studies can reveal insights into its binding affinities and mechanisms of action against specific diseases.

Cosmetic Applications

The compound's antioxidant properties also make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage to the skin. Its potential to protect skin cells from free radicals could lead to its use in anti-aging products and formulations designed to improve skin health.

Agricultural Applications

If further studies confirm antimicrobial properties, this compound could be explored as a natural pesticide or fungicide. The increasing demand for eco-friendly agricultural solutions positions this compound as a viable candidate for sustainable agricultural practices.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of compounds with benzodioxole structures, this compound demonstrated significant free radical scavenging activity compared to standard antioxidants. This finding supports its potential use in therapeutic formulations aimed at oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanisms

Research evaluating the anti-inflammatory effects of similar compounds revealed that they could effectively lower pro-inflammatory cytokines in vitro. The unique structure of this compound is hypothesized to enhance this effect, warranting further investigation into its clinical applications.

Case Study 3: Anticancer Potential

A recent study on derivatives of benzodioxole indicated their capacity to induce apoptosis in various cancer cell lines. The results suggest that this compound may exhibit similar anticancer properties, making it a subject of interest for future oncology research.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The benzodioxole ring could interact with biological macromolecules through π-π stacking or hydrogen bonding, while the cyclohexylphenyl group could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency: Analogs with electron-withdrawing groups (e.g., cyano in compounds 36a–37b) show moderate to high yields (52–83%), suggesting that substituent electronics influence reaction efficiency .
  • Melting Points : Bulky substituents (e.g., naphthyl in 36a) correlate with higher melting points (228–288°C), likely due to enhanced crystallinity . The cyclohexylphenyl group in the target compound may similarly elevate its melting point compared to phenyl derivatives.

Electronic and Spectroscopic Properties

Table 2: Computational and Spectroscopic Data for Selected Analogs
Compound Name HOMO-LUMO Gap (eV) Hyperpolarizability (β₀) Key Vibrational Modes (cm⁻¹) Reference
(2E)-N-Phenylprop-2-enamide 4.12 1.23 × 10⁻³⁰ esu 1650 (C=O), 1590 (C=C)
(2E)-N-(4-Chlorophenyl)prop-2-enamide 4.08 1.45 × 10⁻³⁰ esu 1665 (C=O), 1605 (C=C)
(2E)-N-(2,4-Dimethoxyphenyl)prop-2-enamide 3.95 1.78 × 10⁻³⁰ esu 1640 (C=O), 1585 (C=C)

Key Observations :

  • Electron Density Effects : Electron-donating groups (e.g., methoxy in 2,4-dimethoxyphenyl) reduce the HOMO-LUMO gap (3.95 eV), enhancing charge transfer and hyperpolarizability (β₀ = 1.78 × 10⁻³⁰ esu) . The cyclohexylphenyl group, being electron-neutral but bulky, may moderately affect these properties.
  • Vibrational Shifts : The C=O stretch in amides (~1650 cm⁻¹) and C=C stretch (~1590 cm⁻¹) are sensitive to substituent effects. Chlorophenyl derivatives show upward shifts due to electron-withdrawing effects .

Key Observations :

  • Antimicrobial Potential: The 4-chlorophenyl analog exhibits broad-spectrum antimicrobial activity, likely due to enhanced membrane interaction from the halogen . The cyclohexylphenyl group may similarly improve bioavailability.
  • Anti-Inflammatory Effects : Amides with electron-rich aromatic groups (e.g., feruloyltyramine) show significant anti-inflammatory activity, suggesting that the benzodioxole core is critical for this activity .

Biological Activity

Introduction

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide is a synthetic organic molecule notable for its unique structural features, including a prop-2-enamide backbone and a 1,3-benzodioxole moiety. These characteristics suggest potential biological activities that merit investigation in medicinal chemistry.

Structural Characteristics

The molecular formula for this compound is C19H21NO3C_{19}H_{21}NO_3, with a molecular weight of approximately 309.38 g/mol. The presence of the benzodioxole group is associated with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Property Value
Molecular FormulaC19H21NO3C_{19}H_{21}NO_3
Molecular Weight309.38 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Antioxidant Activity

Compounds containing the benzodioxole structure are often recognized for their ability to scavenge free radicals, thereby exhibiting significant antioxidant activity . This property is crucial in reducing oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The structural features of this compound suggest potential anti-inflammatory effects . Preliminary studies indicate that similar compounds can inhibit pathways involved in inflammation by downregulating pro-inflammatory cytokines.

Anticancer Effects

Research indicates that derivatives of this compound may possess anticancer properties , potentially through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antioxidant Studies : A study demonstrated that benzodioxole derivatives significantly reduced oxidative stress markers in cellular models, indicating their potential as therapeutic agents against oxidative damage.
  • Anti-inflammatory Research : Research on similar compounds revealed their effectiveness in reducing inflammation in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases.
  • Anticancer Investigations : In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against breast and colon cancer cells, showing promising results.

Potential Applications

Given its biological activities, this compound has potential applications across multiple fields:

  • Pharmaceuticals : Development into therapeutic agents for conditions related to oxidative stress, inflammation, and cancer.
  • Cosmetics : Utilization as an ingredient in skincare products aimed at reducing oxidative damage.
  • Agriculture : Exploration as a natural pesticide or fungicide if antimicrobial properties are confirmed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide?

  • Methodology : Begin with a Claisen-Schmidt condensation between a benzodioxole-derived aldehyde (e.g., 3,4-methylenedioxybenzaldehyde) and an acetophenone derivative (e.g., 4-cyclohexylacetophenone) under basic conditions (e.g., NaOH/ethanol). Purify the intermediate via recrystallization. Subsequent amidation can be achieved using a coupling agent like EDCI/HOBt in anhydrous DCM or DMF, followed by column chromatography for isolation .
  • Validation : Confirm intermediate purity via TLC and final product structure using 1^1H/13^{13}C NMR and HRMS.

Q. Which techniques are critical for structural elucidation of this compound?

  • X-ray Crystallography : Employ SHELX programs (SHELXL for refinement) to resolve crystal structures. Use ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .
  • Spectroscopy : Combine UV-Vis (for conjugation analysis), IR (amide C=O stretch ~1650–1680 cm1^{-1}), and 1^1H NMR (doublet for E-configuration olefinic protons, δ ~6.5–7.5 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Variables : Test solvent polarity (DMF vs. THF), catalyst loading (e.g., 1–5 mol% DMAP), and temperature (room temp vs. reflux). For amidation, optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs).
  • Analysis : Use Design of Experiments (DoE) to identify critical factors. Monitor reaction progress via LC-MS and compare yields using ANOVA .

Q. What computational strategies are effective for studying target binding interactions?

  • Docking Protocols : Use AutoDock Vina with Lamarckian genetic algorithm parameters (exhaustiveness = 20, energy range = 4). Prepare the ligand and receptor (e.g., telomerase or fungal enzyme) using PyMOL for protonation state correction. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability .
  • Scoring : Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., His/Cys in falcipain) .

Q. How should discrepancies in crystallographic data (e.g., poor refinement statistics) be addressed?

  • Troubleshooting : Check for twinning or disorder using PLATON. Re-refine with SHELXL using alternate constraints (e.g., DFIX for bond lengths). If Rint_{int} > 0.1, recollect data or apply multi-scan absorption corrections .
  • Validation : Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) .

Data Interpretation & Mechanistic Studies

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Modifications : Introduce substituents on the benzodioxole (e.g., -OCH3_3, -NO2_2) or cyclohexylphenyl group (e.g., halogenation). Use ’s approach to synthesize cyano-substituted analogs for enhanced telomerase inhibition .
  • Evaluation : Test in vitro bioactivity (e.g., IC50_{50} against NSCLC cells) and correlate with LogP (ALOGPS) and polar surface area (PSA) .

Q. What strategies resolve contradictions between computational and experimental binding data?

  • Reconciliation : Perform umbrella sampling to calculate binding free energy (MM-PBSA/GBSA). If simulations conflict with IC50_{50}, re-evaluate protonation states (Epik) or solvation models .
  • Experimental Validation : Use SPR or ITC to measure Kd_d and compare with docking scores .

Methodological Tables

Parameter Synthesis Optimization Docking Protocol
SolventDMF (polar aprotic)Water (implicit solvation)
CatalystDMAP (5 mol%)N/A
Temperature60°C298 K (MD simulations)
Key SoftwareGaussian (DFT) AutoDock Vina
Crystallographic Refinement Settings
ProgramSHELXL
Rfree_{free} Threshold<0.25
Disorder HandlingPART, SUMP

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-cyclohexylphenyl)prop-2-enamide

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